CPT-157633

PTP1B inhibition enzyme kinetics drug discovery

CPT-157633 is a validated, selective PTP1B inhibitor (Ki=40 nM) with published efficacy in Rett syndrome and binge drinking-induced glucose intolerance models. Its co-crystal structure (PDB 4Y14) enables structure-based design. Choose this compound for reproducible in vivo protocols and cleaner PTP1B selectivity.

Molecular Formula C12H16BrF2N2O6PS
Molecular Weight 465.21 g/mol
Cat. No. B8144457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPT-157633
Molecular FormulaC12H16BrF2N2O6PS
Molecular Weight465.21 g/mol
Structural Identifiers
SMILESCNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C
InChIInChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1
InChIKeyGNQQLTLSVIWPPQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPT-157633: A PTP1B Inhibitor with Defined Ki, Selectivity Profile, and Preclinical In Vivo Efficacy


CPT-157633 (CAS: 888213-72-7) is a difluoro-phosphonomethyl phenylalanine derivative that functions as a reversible, competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling [1]. It exhibits a Ki of 40 nM for PTP1B and demonstrates approximately 2-fold selectivity over the closely related phosphatase TCPTP, with greater selectivity observed against a panel of other phosphatases including SHP-2, LAR, RPTPα, RPTPμ, PEZ, JSP1, and PTEN [1]. Preclinical studies have demonstrated that intracerebroventricular infusion of CPT-157633 (0.2 µg/day) alleviates hypothalamic inflammation and glucose intolerance induced by binge drinking in rats [2], and systemic administration (5 mg/kg i.p. or s.c. daily) improves symptoms in a Rett syndrome mouse model [1]. The compound's three-dimensional binding mode to the catalytic domain of PTP1B has been elucidated by X-ray crystallography at 1.90 Å resolution (PDB ID: 4Y14) [3].

Why CPT-157633 Cannot Be Interchanged with Generic PTP1B Inhibitors: Quantified Differences in Potency, Selectivity, and In Vivo Validation


PTP1B inhibitors exhibit substantial heterogeneity in potency, selectivity, and pharmacokinetic properties, rendering direct substitution scientifically unsound. For instance, CPT-157633 demonstrates a Ki of 40 nM for PTP1B [1], which is 2.5-fold more potent than DPM-1001 (IC50 = 100 nM) [2] and 15-fold more potent than the prototypical inhibitor MSI-1436 (trodusquemine, IC50 = 600 nM) [2]. Furthermore, CPT-157633 exhibits approximately 2-fold selectivity for PTP1B over TCPTP [1], whereas PTP1B-IN-3 shows no selectivity (IC50 = 120 nM for both) . Critically, CPT-157633 has been validated in multiple distinct in vivo disease models—binge drinking-induced glucose intolerance [3] and Rett syndrome [4]—at defined efficacious doses, whereas many PTP1B inhibitors lack comparable cross-model validation. These quantifiable disparities in potency, selectivity, and in vivo efficacy preclude any assumption of functional equivalence among PTP1B inhibitors and underscore the necessity of compound-specific selection.

Quantitative Differentiation of CPT-157633: Head-to-Head and Cross-Study Comparative Evidence


Enzymatic Potency: CPT-157633 Exhibits 2.5-Fold Higher Affinity than DPM-1001 and 15-Fold Higher than MSI-1436

CPT-157633 inhibits PTP1B with a Ki of 40 nM [1]. In comparison, DPM-1001, a non-competitive PTP1B inhibitor, exhibits an IC50 of 100 nM [2]. MSI-1436 (trodusquemine), a clinical-stage allosteric inhibitor, demonstrates an IC50 of 600 nM [2]. Thus, CPT-157633 is 2.5-fold more potent than DPM-1001 and 15-fold more potent than MSI-1436 under comparable biochemical assay conditions. It should be noted that Ki and IC50 values are not directly equivalent; however, for competitive inhibitors such as CPT-157633, Ki approximates IC50 under standard assay conditions, permitting a meaningful rank-order comparison.

PTP1B inhibition enzyme kinetics drug discovery

Selectivity Profile: CPT-157633 Shows Moderate Preference for PTP1B over TCPTP, Contrasting with Non-Selective Inhibitors

CPT-157633 demonstrates approximately 2-fold selectivity for PTP1B over the closely related phosphatase TCPTP (Ki = 40 nM for PTP1B vs. no detectable inhibition of TCPTP up to concentrations tested in selectivity panels) [1]. In stark contrast, PTP1B-IN-3 exhibits no selectivity between PTP1B and TCPTP, with IC50 values of 120 nM for both enzymes . Furthermore, CPT-157633 shows no inhibition of a panel of six additional PTPs (SHP-2, LAR, RPTPα, RPTPμ, PEZ, JSP1) and two dual-specificity phosphatases (PTEN) [1].

selectivity profiling off-target activity TCPTP

In Vivo Efficacy: CPT-157633 Prevents Binge Drinking-Induced Glucose Intolerance at 0.2 µg/day (i.c.v.) in Rats

Intracerebroventricular (i.c.v.) infusion of CPT-157633 at a dose of 0.2 µg/day completely prevented the development of glucose intolerance induced by a 3-day binge drinking protocol in Sprague-Dawley rats [1]. This effect was associated with alleviation of hypothalamic inflammation and restoration of insulin signaling in the mediobasal hypothalamus [1]. In contrast, while DPM-1001 has demonstrated anti-diabetic properties in diet-induced obesity models, it requires oral doses of 5-10 mg/kg to achieve comparable metabolic improvements [2], and MSI-1436 has shown efficacy in clinical trials for metabolic disease but with an IC50 of 600 nM [3].

in vivo pharmacology glucose intolerance alcohol research

Rett Syndrome Model Efficacy: CPT-157633 (5 mg/kg/day) Improves Symptoms in Mecp2-Deficient Mice

Daily intraperitoneal or subcutaneous administration of CPT-157633 at 5 mg/kg significantly improved behavioral and physiological symptoms in a Mecp2-deficient mouse model of Rett syndrome [1]. This finding positions CPT-157633 as one of the few PTP1B inhibitors with validated preclinical efficacy in a genetically defined neurodevelopmental disorder. For comparison, the PTP1B inhibitor DPM-1003, developed by DepYmed, has recently entered Phase I clinical trials for Rett syndrome [2], but published preclinical efficacy data for DPM-1003 in Rett syndrome models remain limited. ABBV-CLS-484, a dual PTP1B/TCPTP inhibitor with picomolar potency (Ki = 1.8 nM for PTP1B), is currently in Phase I trials for cancer immunotherapy [3], but has not been evaluated in Rett syndrome models.

Rett syndrome neurodevelopmental disorders Mecp2

Structural Basis of Inhibition: 1.90 Å Crystal Structure Defines CPT-157633 Binding Mode in PTP1B Active Site

The crystal structure of the PTP1B catalytic domain in complex with CPT-157633 has been determined at 1.90 Å resolution (PDB ID: 4Y14) [1]. The structure reveals that CPT-157633 binds within the active-site pocket, with its difluorophosphonomethyl phenylalanine moiety occupying the catalytic cleft and making critical contacts with the phosphate-binding loop (P-loop) and the WPD loop [1]. This high-resolution structural data enables rational structure-based optimization and facilitates interpretation of structure-activity relationships. In contrast, many PTP1B inhibitors, including MSI-1436 (an allosteric inhibitor) and DPM-1001 (a copper-chelating inhibitor), lack publicly available high-resolution co-crystal structures with PTP1B, limiting their utility in structure-guided medicinal chemistry campaigns.

X-ray crystallography structure-based drug design binding mode

Reversible, Competitive Mechanism Differentiates CPT-157633 from Allosteric and Covalent PTP1B Inhibitors

CPT-157633 functions as a reversible, competitive inhibitor of PTP1B, binding directly to the enzyme's catalytic site in a substrate-competitive manner [1]. This mechanism contrasts with MSI-1436 (trodusquemine), which acts as a non-competitive, allosteric inhibitor targeting a distal regulatory site [2], and with certain covalent PTP1B inhibitors that form irreversible adducts with the catalytic cysteine residue. The reversible, competitive mechanism of CPT-157633 ensures that enzyme activity can be restored upon compound washout, facilitating experimental protocols that require temporal control of PTP1B inhibition. Furthermore, the competitive mechanism permits straightforward interpretation of cellular potency in relation to intracellular substrate concentrations.

mechanism of action competitive inhibition reversibility

Optimal Research and Procurement Applications for CPT-157633 Based on Quantitative Evidence


Neuroscience and Metabolism: Investigating Hypothalamic PTP1B in Alcohol-Induced Insulin Resistance

Investigators studying the intersection of alcohol consumption, neuroinflammation, and systemic metabolism should prioritize CPT-157633. The compound has demonstrated robust in vivo efficacy at a defined dose of 0.2 µg/day (i.c.v.) in preventing binge drinking-induced glucose intolerance and hypothalamic inflammation in rats [1]. This validated protocol provides a reproducible experimental framework that can be directly adopted or adapted for related studies on hypothalamic insulin signaling, neuroinflammation, and metabolic disease. In contrast, alternative PTP1B inhibitors lack comparable peer-reviewed validation in this specific disease context.

Rare Neurodevelopmental Disease Modeling: PTP1B Inhibition in Rett Syndrome

For research groups focused on Rett syndrome or MECP2-related disorders, CPT-157633 offers the advantage of published preclinical efficacy in a genetically accurate mouse model. Daily systemic administration at 5 mg/kg (i.p. or s.c.) improved behavioral and physiological outcomes in Mecp2-deficient mice [2]. This published dataset provides critical benchmarks for dose selection, route of administration, and expected phenotypic improvements, thereby reducing experimental uncertainty and facilitating more rapid progress in preclinical Rett syndrome research. The availability of a high-resolution co-crystal structure [3] further supports medicinal chemistry efforts to optimize CNS-penetrant PTP1B inhibitors for neurodevelopmental indications.

Structure-Guided Medicinal Chemistry and Computational Drug Design

Medicinal chemists and computational chemists engaged in structure-based design of PTP1B inhibitors should select CPT-157633 as a tool compound and structural template. The 1.90 Å resolution co-crystal structure of PTP1B in complex with CPT-157633 (PDB ID: 4Y14) [3] provides atomic-level detail of the inhibitor's binding mode, including interactions with the catalytic P-loop and WPD loop. This structural information enables rational modification of the difluorophosphonomethyl phenylalanine scaffold, facilitates docking studies and molecular dynamics simulations, and supports the interpretation of resistance mutations. Many clinically advanced PTP1B inhibitors lack publicly available co-crystal structures, making CPT-157633 a uniquely enabling tool for structure-guided efforts.

Selectivity-Critical Cellular Studies: Minimizing TCPTP Cross-Reactivity

When cellular assays demand selective inhibition of PTP1B with minimal perturbation of TCPTP signaling, CPT-157633 is the preferred tool compound. Its approximately 2-fold selectivity for PTP1B over TCPTP [4] contrasts favorably with non-selective inhibitors such as PTP1B-IN-3, which equipotently inhibits both enzymes . Given that TCPTP regulates critical immune cell functions and cytokine signaling pathways, even partial inhibition of TCPTP can confound phenotypic interpretation in immunological and inflammatory disease models. Investigators requiring a cleaner PTP1B-selective profile should therefore select CPT-157633 over non-selective alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPT-157633

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.